Methyl 3-amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylate
Description
Methyl 3-amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylate (CAS: 539821-21-1) is a substituted thiophene derivative featuring:
- A methyl ester at position 2 of the thiophene ring.
- An amino group at position 2.
- A 3,4-dimethoxyphenyl substituent at position 4.
This compound serves as a versatile intermediate in heterocyclic chemistry, particularly for synthesizing cinnolines, isoquinolines, and brominated derivatives via Sandmeyer reactions . Its structural features, including electron-donating methoxy groups and the reactive amino moiety, make it valuable for studying electronic effects in medicinal and materials chemistry.
Properties
IUPAC Name |
methyl 3-amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-17-10-5-4-8(6-11(10)18-2)9-7-20-13(12(9)15)14(16)19-3/h4-7H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWOSWSEVQAOSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=C2N)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, thiophene-2-carboxylic acid, and ammonia.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.
Catalyst Recycling: To reduce costs and environmental impact.
Purification: Using techniques like crystallization, distillation, and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethoxyphenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Biomolecular Probes: Used in the study of biological pathways and interactions.
Medicine
Pharmaceuticals: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Drug Design: Serves as a scaffold for designing new therapeutic agents.
Industry
Material Science: Used in the development of organic semiconductors and conductive polymers.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The amino and ester groups can form hydrogen bonds with enzymes or receptors, while the aromatic thiophene and dimethoxyphenyl groups can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiophene Carboxylates
The following table highlights key structural and analytical differences between the target compound and its analogs:
Key Observations:
Electronic Effects: The 3,4-dimethoxyphenyl group in the target compound enhances electron density, facilitating electrophilic substitutions (e.g., bromination ). In contrast, the 2-chlorophenyl analog () exhibits electron-withdrawing effects, altering reaction pathways toward nucleophilic additions. Ethyl ester derivatives (e.g., ) may show improved solubility in non-polar solvents compared to methyl esters due to longer alkyl chains.
Synthetic Utility :
- The target compound undergoes diazotization to form diazonium salts (e.g., 4-(3,4-dimethoxyphenyl)-2-(methoxycarbonyl)thiophene-3-diazonium tetrafluoroborate), enabling coupling reactions for heterocycle synthesis .
- Analog 3b () incorporates a benzyloxy group, which can be deprotected for further functionalization, a feature absent in the parent compound.
Analytical Consistency: Elemental analysis (e.g., %C, %H) for the target compound aligns closely with theoretical values (56.92% vs. 56.85%), indicating high purity . Minor deviations in analogs like 3b (63.15% vs.
Reactivity and Functional Group Transformations
- Bromination: The target compound reacts with CuBr₂/tert-butylnitrite to yield methyl 3-bromo-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylate (4a) via Sandmeyer chemistry, whereas analogs lacking amino groups (e.g., ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate) undergo alternative pathways .
Biological Activity
Methyl 3-amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylate is a thiophene derivative that exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of both amino and methoxy functional groups, which may influence its reactivity and biological interactions. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C13H13N O3S
- Molecular Weight : 263.31 g/mol
- CAS Number : 82437-65-8
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with various cellular targets leading to changes in biochemical pathways.
Potential Targets:
- Tubulin : Similar compounds have shown the ability to inhibit tubulin polymerization, leading to antiproliferative effects in cancer cells .
- Enzymatic Inhibition : Some derivatives exhibit inhibition against enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical for cellular replication and metabolism .
Anticancer Activity
Research indicates that thiophene derivatives, including this compound, possess significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell growth across various cancer cell lines by inducing apoptosis through intrinsic mitochondrial pathways .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Related Thiophene Derivative | 17–130 | Multiple Cancer Lines |
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate significant activity against bacteria such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | TBD |
Case Studies
- Antiproliferative Effects : A study evaluated several thiophene derivatives against human cancer cell lines and found that those with methoxy substitutions showed enhanced activity compared to their unsubstituted counterparts. The mechanism involved arresting the cell cycle at the G2/M phase and inducing apoptosis .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related compounds and found that they not only inhibited bacterial growth but also reduced biofilm formation significantly more than conventional antibiotics like ciprofloxacin .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) need further elucidation to predict its behavior in biological systems.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 3-amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions starting with thiophene derivatives and substituted phenyl precursors. Key steps include coupling reactions (e.g., sulfonamide formation or esterification) and purification via column chromatography or recrystallization. Optimization focuses on solvent choice (e.g., dioxane for cyclization reactions), temperature control (reflux vs. room temperature), and catalyst selection (e.g., ZnCl₂ for thiazolidinone formation) .
- Data Contradictions : Variations in yield (e.g., 47–67% in similar syntheses) highlight the need to balance stoichiometry and reaction time. For example, prolonged heating may degrade sensitive functional groups like the amino or carboxylate moieties .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are standard for confirming molecular structure. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ stretches at ~3300 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry or substituent positioning .
Q. What preliminary biological assays are recommended to screen its bioactivity?
- Methodology : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). Compare results to structurally similar derivatives (e.g., Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate) to identify substituent-driven activity trends .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for thiophene-2-carboxylate derivatives?
- Methodology : Perform structure-activity relationship (SAR) studies using analogs with systematic substituent variations (e.g., methoxy vs. chloro groups). Computational docking (e.g., molecular dynamics simulations) can predict binding affinities to targets like kinases or DNA topoisomerases. Validate experimentally via IC₅₀ comparisons and selectivity profiling .
Q. What strategies mitigate chemical instability during biological testing?
- Methodology : Assess stability under physiological conditions (pH 7.4, 37°C) via HPLC or LC-MS over 24–72 hours. Modify labile groups (e.g., ester to amide for hydrolytic stability) or use prodrug formulations. For light-sensitive compounds, conduct experiments under amber lighting .
Q. How can computational methods enhance the design of analogs with improved pharmacokinetics?
- Methodology : Use in silico tools like QSAR (Quantitative Structure-Activity Relationship) to predict ADME properties (absorption, distribution, metabolism, excretion). Molecular docking (e.g., AutoDock Vina) identifies potential interactions with cytochrome P450 enzymes or efflux transporters (e.g., P-glycoprotein). Validate predictions with in vitro metabolic assays (e.g., microsomal stability) .
Q. What advanced techniques characterize intermolecular interactions in crystallized forms?
- Methodology : Single-crystal X-ray diffraction reveals packing patterns and hydrogen-bonding networks. Pair with Hirshfeld surface analysis to quantify intermolecular contacts (e.g., π-π stacking between aromatic rings). Thermogravimetric analysis (TGA) assesses thermal stability, critical for formulation development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
